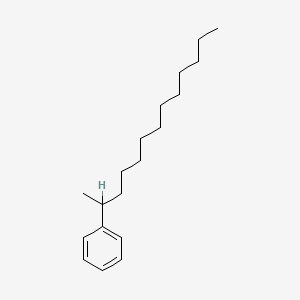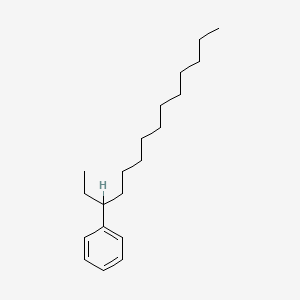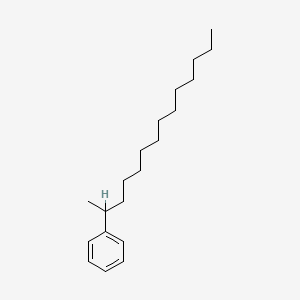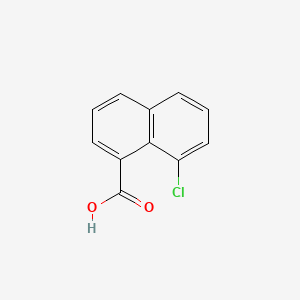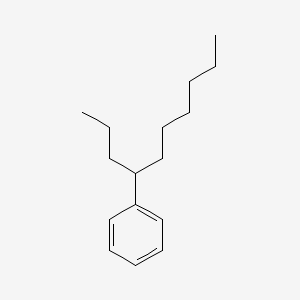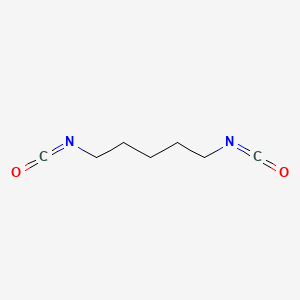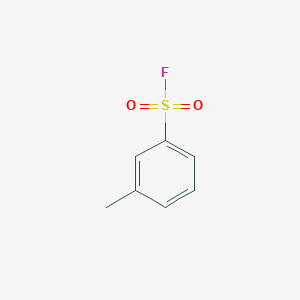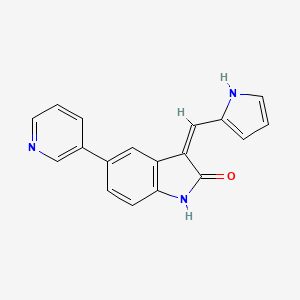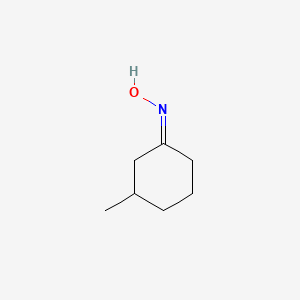
3-Methylcyclohexanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclohexanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=NOH. This compound is a derivative of 3-methylcyclohexanone, where the oxime group is attached to the carbonyl carbon of the cyclohexanone ring. Oximes are known for their applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Aplicaciones Científicas De Investigación
3-Methylcyclohexanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include investigating more efficient synthesis methods, studying its reactivity with other compounds, and exploring potential uses in various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylcyclohexanone oxime can be synthesized through the condensation reaction between 3-methylcyclohexanone and hydroxylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction is as follows:
[ \text{3-Methylcyclohexanone} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, alternative methods such as the reaction of 3-methylcyclohexane with nitrosyl chloride, a free radical reaction, can be employed for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Nitriles
Reduction: Amines
Substitution: Various substituted oxime derivatives
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanone oxime
- 2-Methylcyclohexanone oxime
- 4-Methylcyclohexanone oxime
Comparison
3-Methylcyclohexanone oxime is unique due to the position of the methyl group on the cyclohexane ring. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the presence of the methyl group can affect the steric and electronic properties of the compound, leading to variations in reaction rates and product distributions compared to other similar oximes .
Propiedades
Número CAS |
4701-95-5 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(NE)-N-(3-methylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+ |
Clave InChI |
XHUKUULKCNZFAG-BQYQJAHWSA-N |
SMILES isomérico |
CC1CCC/C(=N\O)/C1 |
SMILES |
CC1CCCC(=NO)C1 |
SMILES canónico |
CC1CCCC(=NO)C1 |
| 4701-95-5 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





